6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Description
6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Biological Activity
6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. Its unique structure suggests potential biological activities that merit investigation. This article synthesizes current research findings on its biological activity, focusing on antibacterial properties and potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is C24H30N5O4 with a molecular weight of approximately 450.5 g/mol. The structure features a purine core modified by multiple methyl and prop-2-enyl groups, as well as a dimethoxyphenyl substituent. This configuration is hypothesized to influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₅O₂ |
Molecular Weight | 450.5 g/mol |
Structure | Purino[7,8-a]imidazole derivative |
Antibacterial Activity
Recent studies indicate that imidazole derivatives exhibit significant antibacterial properties. A study focused on various imidazole compounds found that those with similar structural motifs to this compound demonstrated moderate to strong activity against Gram-positive and multidrug-resistant bacterial strains. For instance:
- Compound 13e (related structure) showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-positive bacteria and exhibited high selectivity against Gram-negative bacteria without cytotoxic effects on HepG2 cells at concentrations up to 100 μM .
The mechanism of action for this class of compounds often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Specifically, imidazole derivatives may bind to bacterial enzymes or receptors, disrupting critical biological pathways necessary for bacterial growth and replication.
Case Studies
- Synthesis and Evaluation of Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their antibacterial activities against a range of bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to others .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggest a favorable interaction profile that warrants further exploration in drug development contexts.
Properties
CAS No. |
878719-81-4 |
---|---|
Molecular Formula |
C21H23N5O4 |
Molecular Weight |
409.446 |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O4/c1-7-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12(2)13(3)26(17)20)15-11-14(29-5)8-9-16(15)30-6/h7-9,11H,1,10H2,2-6H3 |
InChI Key |
GKIQBQOQYVRNNV-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C)C |
solubility |
not available |
Origin of Product |
United States |
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